

Spectroscopic and Structural Elucidation of Cadinane Sesquiterpenoids: A Technical Overview

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Compound of Interest

Compound Name: (-)-Cadin-4,10(15)-dien-11-oic acid

Cat. No.: B12299237

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Disclaimer: Extensive searches for publicly available spectroscopic data (NMR, MS, IR) for **(-)-Cadin-4,10(15)-dien-11-oic acid** (CAS 1124353-23-6) did not yield specific experimental datasets. The information presented herein utilizes data for a closely related and well-characterized cadinane sesquiterpenoid, (+)-10-hydroxy-4-cadinene, to serve as a representative technical guide for researchers, scientists, and drug development professionals. The methodologies and data presentation are intended to illustrate the standard analytical workflow for this class of compounds.

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies used in the characterization of cadinane sesquiterpenoids, using (+)-10-hydroxy-4-cadinene as a case study. The data is sourced from a study on cadinane sesquiterpenes isolated from the brown alga *Dictyopteris divaricata*.

Introduction to Cadinane Sesquiterpenoids

Cadinane sesquiterpenoids are a large and structurally diverse class of natural products characterized by a bicyclic carbon skeleton. These compounds are found in a wide variety of terrestrial plants and marine organisms and are known to exhibit a range of biological activities. The precise structural elucidation of these molecules is critical for understanding their chemical properties and potential therapeutic applications. This is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data for (+)-10-hydroxy-4-cadinene

The following tables summarize the quantitative spectroscopic data obtained for the representative cadinane sesquiterpenoid, (+)-10-hydroxy-4-cadinene.

Table 1: ¹H NMR Spectroscopic Data for (+)-10-hydroxy-4-cadinene (500 MHz, CDCl₃)

Position	δH (ppm)	Multiplicity	J (Hz)
1	1.85	m	
2α	1.95	m	
2β	1.50	m	
3	2.15	m	
5	5.40	br s	
6	2.05	m	
7	1.25	m	
8α	1.60	m	
8β	1.40	m	
9α	1.70	m	
9β	1.30	m	
12	0.90	d	7.0
13	0.85	d	7.0
14	1.65	s	
15	1.20	s	

Table 2: ¹³C NMR Spectroscopic Data for (+)-10-hydroxy-4-cadinene (125 MHz, CDCl₃)

Position	δC (ppm)	Type
1	49.5	CH
2	24.5	CH ₂
3	31.0	CH ₂
4	134.5	C
5	121.0	CH
6	41.0	CH
7	42.0	CH
8	22.0	CH ₂
9	45.0	CH ₂
10	72.0	C
11	33.5	CH
12	21.5	CH ₃
13	16.5	CH ₃
14	23.5	CH ₃
15	24.0	CH ₃

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for (+)-10-hydroxy-4-cadinene

Technique	Data
HRESIMS	m/z 222.1984 [M] ⁺ (calcd for C ₁₅ H ₂₆ O, 222.1984)
IR (film)	ν_{\max} 3400, 2950, 1650, 1450, 1370 cm ⁻¹

Experimental Protocols

The following are generalized experimental protocols based on standard practices for the isolation and characterization of natural products.

3.1 General Experimental Procedures Optical rotations are measured on a digital polarimeter. UV spectra are obtained using a UV-visible spectrophotometer. IR spectra are recorded on an FT-IR spectrometer. NMR spectra are typically recorded on a 500 MHz spectrometer in CDCl_3 , with chemical shifts referenced to the residual solvent signals (δH 7.26 and δC 77.0 for CDCl_3). High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a time-of-flight (TOF) mass spectrometer.

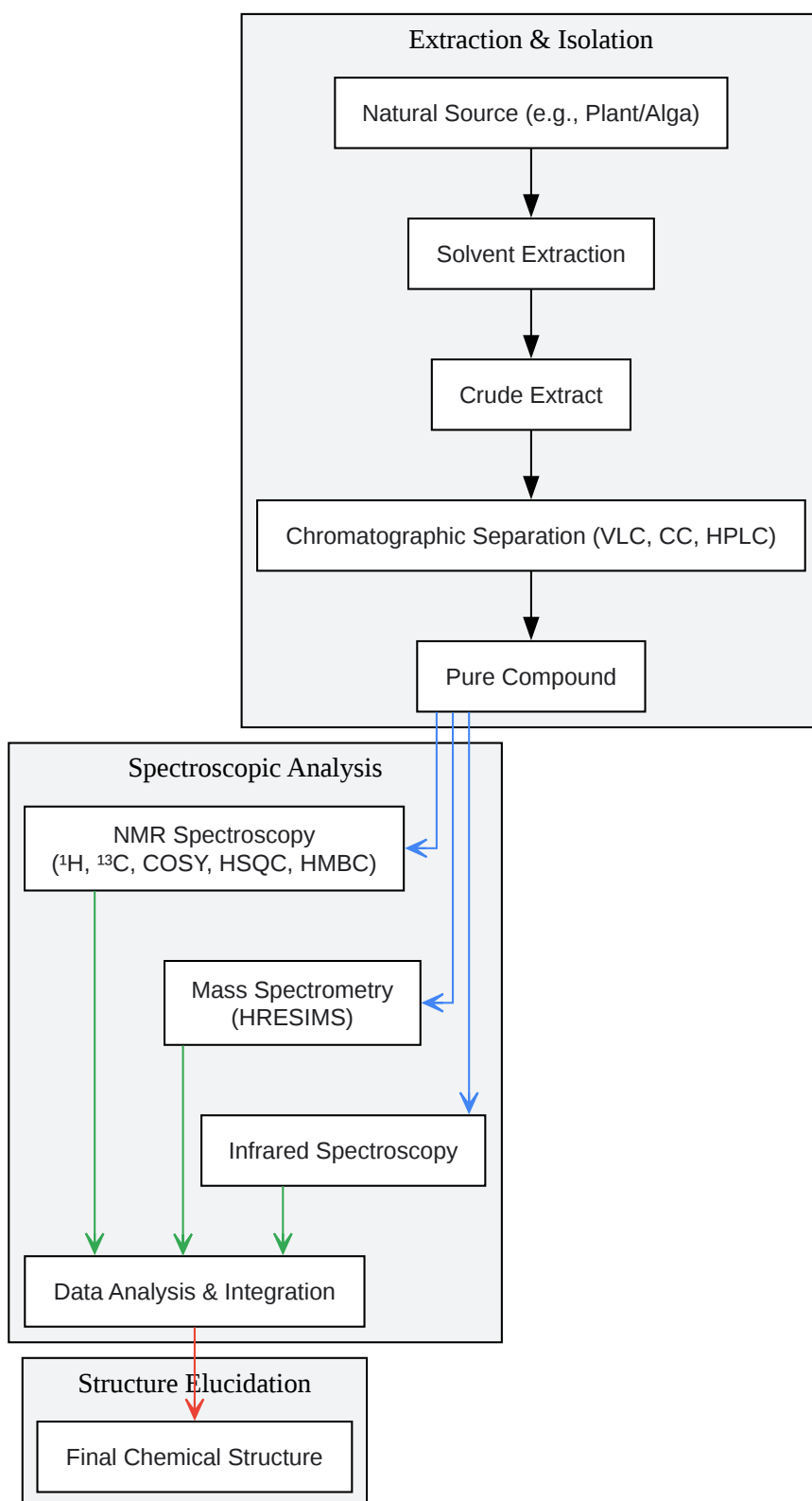
3.2 Extraction and Isolation The source material (e.g., dried algal biomass) is typically extracted with a suitable organic solvent such as methanol or a mixture of dichloromethane and methanol. The resulting crude extract is then subjected to a series of chromatographic separations. This often involves an initial fractionation using vacuum liquid chromatography (VLC) over silica gel, followed by repeated column chromatography on silica gel and/or Sephadex LH-20. Final purification is often achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3.3 Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are acquired to determine the carbon skeleton and the placement of protons and functional groups. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing connectivity within the molecule.
- **Mass Spectrometry:** HRESIMS is used to determine the exact molecular formula of the compound.
- **Infrared Spectroscopy:** IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl ($-\text{OH}$) and carbonyl ($\text{C}=\text{O}$) groups.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product.



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